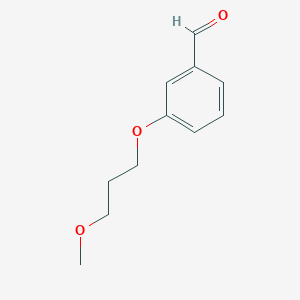

3-(3-Methoxypropoxy)benzaldehyde

描述

3-(3-Methoxypropoxy)benzaldehyde is a useful research compound. Its molecular formula is C11H14O3 and its molecular weight is 194.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

3-(3-Methoxypropoxy)benzaldehyde, with the molecular formula , is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry and chemical biology. Its structure features a benzaldehyde functional group along with a propoxy side chain and a methoxy group, which contribute to its unique chemical properties and potential biological activities.

- Molecular Formula:

- Molar Mass: 198.23 g/mol

- Density: 1.093 g/cm³

- Boiling Point: 341.9 °C

- Appearance: White solid

Biological Activity Overview

The biological activity of this compound has been explored through various studies, focusing on its potential as an anti-cancer agent, its interactions with biological targets, and its role as a building block in drug synthesis.

Anticancer Potential

Research indicates that compounds structurally related to this compound exhibit significant anti-proliferative effects against various cancer cell lines. A study on benzylidenechromanones revealed that derivatives with similar structural motifs can induce cytotoxicity in leukemia and melanoma cells, suggesting that the presence of the benzaldehyde moiety may enhance biological activity against these cancers .

Table 1: Cytotoxicity of Related Compounds

| Compound Name | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| Benzylidenechromanone | 15 | HL-60 (leukemia) |

| Spiropyrazoline analogue | 10 | WM-115 (melanoma) |

| Quercetin | 12 | COLO-205 (colon cancer) |

The mechanism by which this compound exerts its biological effects is likely multifaceted. Studies suggest that similar compounds can interact with DNA, leading to cell cycle arrest and apoptosis in cancer cells . For instance, certain derivatives have been shown to induce G2/M phase arrest in HL-60 cells, indicating a potential pathway for their anticancer activity .

Research Findings

- Cytotoxicity Profiling : High-throughput screening has demonstrated that compounds similar to this compound exhibit varying degrees of cytotoxicity across different cell types. This profiling allows for the identification of compounds with selective toxicity towards cancer cells while sparing normal cells .

- Structural Activity Relationship (SAR) : The presence of methoxy and propoxy groups appears to enhance the lipophilicity and overall biological activity of these compounds. Modifications to the benzaldehyde structure can lead to significant changes in potency against specific cancer cell lines .

Case Studies

A notable case study involved the synthesis and evaluation of several derivatives based on the benzaldehyde framework. These studies consistently showed that modifications at the para position of the benzene ring could influence both cytotoxicity and selectivity towards cancer cells. For example, one derivative demonstrated an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin, suggesting a promising avenue for further development .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 3-(3-Methoxypropoxy)benzaldehyde?

- Methodology : A typical approach involves nucleophilic substitution or etherification. For analogs like 4-benzyloxy-3-methoxybenzaldehyde, synthesis starts with reacting a benzaldehyde derivative (e.g., 3-methoxy-4-hydroxybenzaldehyde) with 3-bromopropanol under basic conditions (e.g., K₂CO₃ in acetone). The reaction mixture is refluxed, followed by purification via column chromatography or recrystallization .

- Key Steps :

- Use of protecting groups (e.g., benzyloxy) to prevent undesired side reactions.

- Acid catalysis (e.g., acetic acid) to enhance reaction efficiency in condensation steps .

Q. How is this compound characterized experimentally?

- Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., methoxy and propoxy groups). For example, methoxy protons appear as singlets near δ 3.8 ppm, while aldehydic protons resonate at δ 9.8–10.2 ppm .

- FTIR : Peaks at ~1680–1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C ether stretch) .

- HRMS : Exact mass analysis to verify molecular formula (e.g., [M+H]⁺ calculated for C₁₁H₁₄O₃: 195.1016) .

Q. What solvents and conditions optimize purification?

- Solvents : Ethanol, dichloromethane, or ethyl acetate for recrystallization. For column chromatography, hexane/ethyl acetate gradients (e.g., 4:1 to 1:1) are effective .

- Critical Parameters :

- Slow evaporation for single-crystal growth (X-ray diffraction studies) .

- Avoid prolonged exposure to light/air to prevent aldehyde oxidation .

Advanced Research Questions

Q. How to resolve contradictions in spectral data for structurally similar analogs?

- Case Study : Discrepancies in ¹H NMR shifts between this compound and its brominated analog (3-(3-Bromopropoxy)benzaldehyde) arise from electron-withdrawing effects. For example, the bromo group deshields adjacent protons, shifting resonances downfield by ~0.3 ppm .

- Resolution Strategies :

- Compare with computational predictions (e.g., DFT-calculated chemical shifts).

- Use 2D NMR (COSY, HSQC) to assign overlapping signals .

Q. What are its applications in medicinal chemistry or materials science?

- Medicinal Chemistry : Derivatives like 3-(3-Bromopropoxy)benzaldehyde serve as intermediates for PRMT6 inhibitors (IC₅₀ = 10 nM), which are studied in epigenetics and oncology .

- Materials Science : Benzaldehyde derivatives are precursors for Schiff base ligands in coordination polymers, which have applications in catalysis or gas storage .

Q. How to functionalize this compound for targeted modifications?

- Strategies :

- Bromination : Introduce bromine at the benzyl position using NBS (N-bromosuccinimide) under radical conditions for cross-coupling reactions .

- Aldehyde Protection : Convert the aldehyde to an acetal using ethylene glycol and p-toluenesulfonic acid to prevent unwanted reactivity during subsequent steps .

- Example : 4-[3-(Bromomethyl)benzyloxy]-3-methoxybenzaldehyde was synthesized for click chemistry applications, confirmed via single-crystal X-ray diffraction (R factor = 0.054) .

属性

IUPAC Name |

3-(3-methoxypropoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-13-6-3-7-14-11-5-2-4-10(8-11)9-12/h2,4-5,8-9H,3,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBINSGQXGIWVAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCOC1=CC=CC(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。